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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific molecule 3-Ethenyltriazole-4-
sulfonamide is not readily available in public literature. This guide provides a comprehensive
overview of its expected physicochemical properties based on data from structurally related
analogs, including vinyl-triazole derivatives and triazole-sulfonamide compounds. The
experimental protocols described are standard methods applicable to this class of molecules.

Introduction

3-Ethenyltriazole-4-sulfonamide is a novel chemical entity that combines the structural
features of a vinyl-substituted triazole and a sulfonamide group. Both triazole and sulfonamide
moieties are well-established pharmacophores known to impart a wide range of biological
activities.[1][2][3] Sulfonamides are a cornerstone of antibacterial therapy, primarily acting as
inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate
biosynthesis pathway.[4][5] Triazole derivatives, particularly those with a vinyl group, have
demonstrated significant antifungal activity by inhibiting lanosterol 14a-demethylase (CYP51), a
key enzyme in ergosterol biosynthesis.[6] The combination of these two pharmacophores in a
single molecule suggests potential for dual-action antimicrobial agents or other unique
pharmacological profiles.

This technical guide summarizes the anticipated physicochemical properties of 3-
Ethenyltriazole-4-sulfonamide, provides detailed experimental protocols for their
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determination, and visualizes the key signaling pathways associated with its constituent

functional groups.

Predicted Physicochemical Properties

The following table summarizes the expected physicochemical properties of 3-Ethenyltriazole-

4-sulfonamide based on data from analogous compounds. These values are estimations and

should be confirmed by experimental analysis.

Property Predicted Value/Range Rationale/Analog Data
Molecular Formula C4HsNs02S
Molecular Weight 187.18 g/mol
Triazole and sulfonamide
) ) derivatives often exhibit high
Melting Point (°C) > 200 . )
melting points due to strong
intermolecular interactions.
The sulfonamide group is
weakly acidic, with pKa values
pKa 7.0-8.0 ]
for related compounds typically
falling in this range.[7]
The triazole moiety is polar,
contributing to a lower logP,
logP (o/w) 05-15

while the overall structure has

moderate lipophilicity.[8][9]

Aqueous Solubility

Low to moderate

Expected to be influenced by
pH due to the ionizable

sulfonamide group.

Appearance

White to off-white crystalline

solid

Common for sulfonamide

derivatives.[10]

Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
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The acid dissociation constant (pKa) of the sulfonamide group can be determined by
monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[7]

Methodology:

o Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 2 to
12.

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,
methanol or DMSO) and dilute it in each buffer solution to a final concentration that gives an
absorbance reading between 0.3 and 1.0.

e Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution from 200 to
400 nm.

o Data Analysis: Plot the absorbance at a wavelength of maximum change against the pH. The
pKa is the pH at which half of the compound is in its ionized form, which can be determined
from the inflection point of the resulting sigmoidal curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's
lipophilicity.[11]

Methodology:
o Phase Preparation: Saturate n-octanol with water and water with n-octanol.
o Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

« Partitioning: Mix equal volumes of the aqueous solution and the n-octanol phase in a flask.
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

o Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

o Concentration Measurement: Determine the concentration of the compound in both the
aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.
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e Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
essential for structural elucidation.[12][13]

» 1H NMR: Expected signals would include those for the vinyl protons, the triazole ring proton,
and the sulfonamide NH:z protons.

e 13C NMR: Expected signals would correspond to the carbons of the vinyl group and the
triazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
[12]

e N-H stretching: Around 3300-3400 cm™! for the sulfonamide NH2.

e S=0 stretching: Two strong bands around 1350-1310 cm~* (asymmetric) and 1180-1150
cm~1 (symmetric) for the sulfonyl group.

e C=C stretching: Around 1640 cm~1 for the vinyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of the molecule.[10][14][15]

o Electrospray lonization (ESI): In positive ion mode, the protonated molecule [M+H]* would
be expected. Common fragmentation patterns for sulfonamides include the loss of SO2.[14]

Signaling Pathways and Mechanisms of Action
Inhibition of Dihydropteroate Synthase (DHPS)

The sulfonamide moiety is a known inhibitor of dihydropteroate synthase (DHPS), an enzyme
crucial for folate synthesis in bacteria.[4][5] Sulfonamides act as competitive inhibitors of the
natural substrate, para-aminobenzoic acid (pABA).
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Caption: Inhibition of bacterial dihydropteroate synthase by the sulfonamide moiety.

Inhibition of Lanosterol 14a-Demethylase (CYP51)

Triazole-containing compounds, especially those with a vinyl group, are known inhibitors of
lanosterol 14a-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis
pathway.[16][17][18][19][20] Inhibition of this enzyme disrupts the fungal cell membrane
integrity.
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Caption: Inhibition of fungal lanosterol 14a-demethylase by the triazole moiety.

Synthetic Approach

The synthesis of 3-Ethenyltriazole-4-sulfonamide would likely involve a multi-step process. A
plausible synthetic workflow could start with the formation of a triazole ring, followed by the
introduction of the vinyl and sulfonamide functionalities.

Starting Materials
(e.g., Azide and Alkyne)

[3+2] Cycloaddition
(e.g., Click Chemistry)

Triazole Core Synthesis

Introduction of Vinyl Group

Sulfonylation Reaction

3-Ethenyltriazole-4-sulfonamide

Click to download full resolution via product page

Caption: A potential synthetic workflow for 3-Ethenyltriazole-4-sulfonamide.
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Conclusion

While specific experimental data for 3-Ethenyltriazole-4-sulfonamide is yet to be published,
this technical guide provides a robust framework for understanding its likely physicochemical
properties and biological activities based on the well-characterized behavior of its constituent
triazole and sulfonamide pharmacophores. The provided experimental protocols offer a clear
path for the empirical determination of these properties. The potential dual mechanism of
action, targeting both bacterial and fungal pathways, makes this and related compounds
promising leads for the development of new anti-infective agents. Further research is warranted
to synthesize and characterize this molecule to validate these predictions and explore its full
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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